molecular formula C22H18N4O3S2 B4877768 N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-2-{[4-PHENYL-5-(THIOPHEN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-2-{[4-PHENYL-5-(THIOPHEN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B4877768
M. Wt: 450.5 g/mol
InChI Key: JGSYJNTXCFGEIK-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-2-{[4-PHENYL-5-(THIOPHEN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a benzodioxole moiety, a phenyl group, a thiophene ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-2-{[4-PHENYL-5-(THIOPHEN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole moiety, followed by the introduction of the phenyl and thiophene groups through various coupling reactions. The triazole ring can be synthesized via cyclization reactions involving azides and alkynes. The final step involves the formation of the acetamide linkage under specific reaction conditions such as the use of amide coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-2-{[4-PHENYL-5-(THIOPHEN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be studied for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new treatments for diseases.

Industry

In industry, the compound may find applications in the development of new materials with unique properties. Its diverse functional groups allow for the creation of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-2-{[4-PHENYL-5-(THIOPHEN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE likely involves interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and lead to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives, phenyl-substituted triazoles, and thiophene-containing molecules. These compounds share structural features with N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-2-{[4-PHENYL-5-(THIOPHEN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE and may exhibit similar chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural motifs

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S2/c27-20(23-12-15-8-9-17-18(11-15)29-14-28-17)13-31-22-25-24-21(19-7-4-10-30-19)26(22)16-5-2-1-3-6-16/h1-11H,12-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSYJNTXCFGEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-2-{[4-PHENYL-5-(THIOPHEN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-2-{[4-PHENYL-5-(THIOPHEN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-2-{[4-PHENYL-5-(THIOPHEN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-2-{[4-PHENYL-5-(THIOPHEN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 5
N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-2-{[4-PHENYL-5-(THIOPHEN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-2-{[4-PHENYL-5-(THIOPHEN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

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